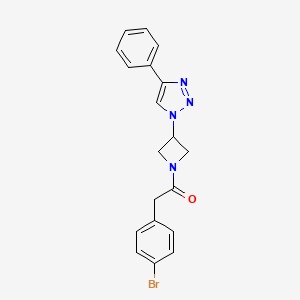

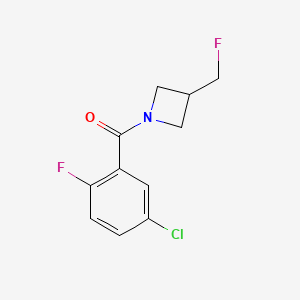

![molecular formula C16H21NO4 B2437166 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2097919-72-5](/img/structure/B2437166.png)

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

科学的研究の応用

Medicinal Chemistry and Pharmacology

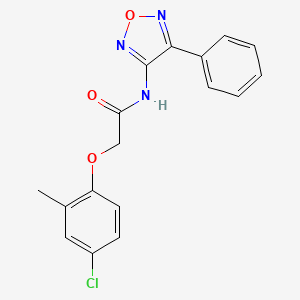

Sphingosine-1-Phosphate Receptor Modulators : The discovery of compounds related to "1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine" has led to the development of selective sphingosine-1-phosphate (S1P) receptor agonists, such as ceralifimod (ONO-4641), for treating autoimmune diseases like multiple sclerosis. These compounds exhibit high selectivity for S1P1 over S1P3 receptors, minimizing undesirable effects and showing promise in clinical settings (Kurata et al., 2017).

Antibacterial Agents : Azetidine derivatives have shown significant activity against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics. This highlights the versatility of azetidine-based structures in developing antimicrobial agents (Woulfe & Miller, 1985).

Anticancer Agents : Modifications of the methoxybenzoyl-aryl-thiazole structure, which shares a similar methoxybenzoyl moiety with "this compound", have led to novel anticancer agents. These agents inhibit tubulin polymerization, demonstrating the compound's potential in cancer treatment through structure-activity relationship studies (Lu et al., 2009).

Organic Synthesis

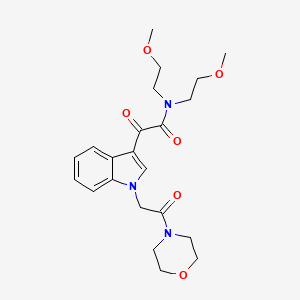

Oligodeoxyribonucleotide Synthesis : The use of 3-methoxy-4-phenoxybenzoyl group for amino protection in nucleoside synthesis has been explored. This approach provides stability and selectivity in the synthesis of oligodeoxyribonucleotide, showcasing the compound's relevance in biochemical research and drug development (Mishra & Misra, 1986).

Synthetic Routes for Catecholamines : The synthesis of catecholamines and related pharmaceuticals has been improved through regioselective oxidation processes. This illustrates the compound's utility in the efficient production of medically important substances (Bernini et al., 2009).

特性

IUPAC Name |

(3-methoxyphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-14-4-2-3-13(7-14)16(18)17-8-15(9-17)21-11-12-5-6-20-10-12/h2-4,7,12,15H,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLEPYOJGRARL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)

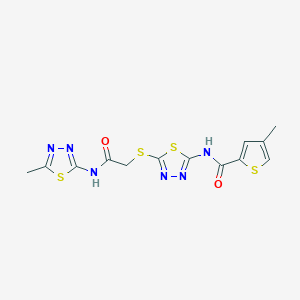

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

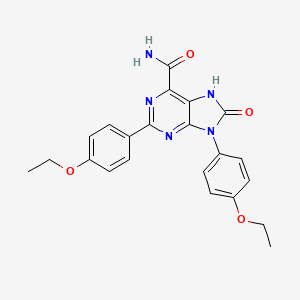

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)

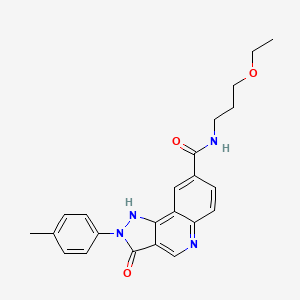

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)

![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)